molecular formula C19H14N2O4S B2961826 1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 476641-47-1

1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2961826
CAS No.: 476641-47-1
M. Wt: 366.39
InChI Key: MHKGDDZWUNBBOJ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been studied for their potential medicinal properties . They have been found to have anti-tubercular and anti-Parkinsonian properties.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed computationally. Parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors in the body, can be calculated .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various chemical reactions, highlighting their structural and chemical versatility. For instance, derivatives have been synthesized using methods like cyclocondensation, showcasing their potential in creating novel chemical entities with specific properties. These compounds exhibit interesting chemical behaviors, such as forming complexes with different stoichiometries and showing fluorescence quenching in the presence of certain metal ions, which can be utilized in sensor applications (Nikalje, Hirani, & Nawle, 2015).

Pharmacological Applications

While specific applications of 1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in pharmacology were not directly found, related compounds have shown promising anti-inflammatory activities in both in vitro and in vivo models. These activities suggest the potential for these compounds to be developed into therapeutic agents for treating inflammation. Additionally, their low ulcerogenic toxicity indicates a favorable safety profile for pharmaceutical development (Nikalje, Hirani, & Nawle, 2015).

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinities of these compounds towards specific biological targets, such as human serum albumin (HSA). These studies are crucial for drug design and development, providing insights into the interaction mechanisms at the molecular level and potentially guiding the optimization of these compounds for better therapeutic efficacy (Nikalje, Hirani, & Nawle, 2015).

Future Directions

Benzothiazole derivatives have shown promise in medicinal chemistry, particularly in the treatment of tuberculosis and Parkinson’s disease . Future research could focus on optimizing these compounds and further investigating their mechanisms of action.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11(17-20-14-8-4-5-9-15(14)26-17)25-16(22)10-21-18(23)12-6-2-3-7-13(12)19(21)24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKGDDZWUNBBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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